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Compound of Interest

Compound Name: XMD8-87

Cat. No.: B608692

XMD8-87: A Comparative Analysis of Its Kinase
Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the kinase inhibitor XMD8-87, focusing on
its selectivity profile in comparison to other relevant kinase inhibitors. The information
presented herein is supported by experimental data to facilitate an objective assessment of its
potential applications in research and drug development.

Executive Summary

XMD8-87 is a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as
Activated Cdc42-associated Kinase 1 (ACK1).[1][2] While demonstrating high affinity for its
primary target, a thorough evaluation of its interactions with other kinases is crucial for
understanding its biological effects and potential off-target liabilities. This guide compares the
selectivity of XMD8-87 with other known TNK2 inhibitors, XMD16-5 and AIM-100, and details
its activity against a panel of off-target kinases.

Kinase Inhibition Profile: A Comparative Table

The following table summarizes the quantitative data on the inhibitory activity of XMD8-87 and
its counterparts against their primary target, TNK2, and key off-target kinases. The data is
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compiled from various kinase assay platforms, including Ambit binding assays, Invitrogen
kinase assays, and KinomeScan.
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Target Kinase XMD8-87 XMD16-5 AIM-100 Assay Type
Biochemical
TNK2 (ACK1) IC50: 1.9 uM - IC50: 22 nM[3]
Assay

Kd: 15 nM[4]

Binding Assay

TNK2 (D163E

mutant)

IC50: 38 nM[1][2]
[51[6]

IC50: 16 nM[7][8]

Cell-based Assay

TNK2 (R806Q

IC50: 113 nM[1]

IC50: 77 nM[7][8]

Cell-based Assay

mutant) [2][5][6]
Off-Targets
Ambit binding,
Kd: 37 nM, IC50:
BRK - - Invitrogen kinase
47 nM
assay
Ambit binding,
Kd: 330 nM, ] ]
CSF1R - - Invitrogen kinase
IC50: 428 nM
assay
Ambit binding
DCAMKL1 Kd: 280 nM - -
assay
Ambit binding,
Kd: 690 nM, ] )
DCAMKL2 - - Invitrogen kinase
IC50: 3200 nM
assay
ERK5 - - - -
Ambit binding,
Kd: 96 nM, IC50: ) )
FRK - - Invitrogen kinase
264 nM
assay
Ambit binding
GAK Kd: 270 nM - -
assay
Ambit binding
TNK1 Kd: 110 nM - -
assay
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Experimental Protocols

Detailed methodologies for the key experimental assays cited in this guide are outlined below.

Kinase Binding Assays (e.g., Ambit, KihnomeScan)

These assays are designed to measure the direct interaction between a test compound and a
panel of kinases.

o Principle: The core principle of these assays is a competition binding format. A proprietary,
immobilized ligand that binds to the ATP-binding site of the kinase is used. The kinase is
incubated with the immobilized ligand and the test compound. If the test compound binds to
the kinase's ATP-binding site, it will compete with the immobilized ligand, resulting in a
reduced amount of kinase bound to the solid support. The amount of kinase bound is then
quantified, typically using quantitative PCR (QPCR) for a DNA tag conjugated to the kinase or
through other sensitive detection methods.

e General Protocol:

[¢]

A panel of recombinant human kinases, each tagged with a unique DNA identifier, is used.

o Kinases are incubated with streptavidin-coated magnetic beads to which a biotinylated,
active-site directed ligand is attached.

o The test compound (e.g., XMD8-87) is added at various concentrations.
o The mixture is incubated to allow binding to reach equilibrium.
o The beads are washed to remove unbound protein.

o The amount of kinase bound to the beads is quantified by gPCR using primers specific to
the DNA tag of each kinase.

o The results are typically expressed as a percentage of the control (vehicle-treated)
sample, and dissociation constants (Kd) are calculated from the dose-response curves.
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Biochemical Kinhase Assays (e.d., Invitrogen
LanthaScreen™)

These assays measure the enzymatic activity of the kinase and the ability of a compound to
inhibit this activity.

¢ Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence
resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag
antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-
binding site of the kinase. When both the antibody and the tracer are bound to the kinase,
they are in close proximity, allowing for FRET to occur between the Eu-donor and the tracer-
acceptor. A test compound that competes with the tracer for binding to the ATP site will
disrupt FRET, leading to a decrease in the emission signal from the acceptor.

e General Protocol:

o The kinase, Eu-labeled anti-tag antibody, and the fluorescently labeled tracer are
combined in a microplate well.

o The test compound is added in a serial dilution.
o The reaction is incubated at room temperature to allow for binding to reach equilibrium.

o The plate is read on a TR-FRET-compatible plate reader, measuring the emission from
both the donor (Europium) and the acceptor (tracer).

o The ratio of the acceptor to donor emission is calculated, and IC50 values are determined
from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a
general experimental workflow for evaluating kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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